molecular formula C8H9N5O2S B5510219 N-(5-methyl-3-isoxazolyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide

N-(5-methyl-3-isoxazolyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide

Cat. No. B5510219
M. Wt: 239.26 g/mol
InChI Key: LWZZAPXREYFXAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-(5-methyl-3-isoxazolyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide involves multi-step chemical reactions, employing techniques to yield compounds with targeted functional groups. A study by Huicheng Wang et al. (2010) detailed the synthesis of N-acetamide derivatives and established their structures through MS, IR, CHN, and 1H NMR spectral data, highlighting the diverse structures achievable through this synthetic route (Wang et al., 2010).

Molecular Structure Analysis

The structural analysis of compounds similar to N-(5-methyl-3-isoxazolyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide is crucial for understanding their chemical behavior. The molecular structure is determined using various spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectroscopy. These analyses provide detailed insights into the compound's molecular geometry, bond lengths, and angles, essential for predicting its reactivity and interactions with biological targets.

Chemical Reactions and Properties

Compounds in the category of N-(5-methyl-3-isoxazolyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide exhibit a range of chemical reactions, primarily due to their functional groups. These chemical behaviors include nucleophilic substitution reactions, esterification, and cyclization, which are pivotal in modifying the compound for specific applications. A study by Krishnaraj et al. (2014) described the synthesis of biologically important N-heteroaryl-2-(heteroarylthio)acetamides, indicating the potential for these compounds to inhibit HIV 1 replications (Krishnaraj & Muthusubramanian, 2014).

Physical Properties Analysis

The physical properties of N-(5-methyl-3-isoxazolyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide derivatives, such as solubility, melting point, and crystalline structure, are determined through a combination of analytical techniques. These properties are vital for the compound's application in various fields, influencing its formulation, storage, and handling requirements.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pKa values, are critical for understanding how N-(5-methyl-3-isoxazolyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide derivatives interact in different environments. For example, the determination of pKa values, as conducted by Duran and Canbaz (2013), provides insight into the compound's acidity, influencing its behavior in biological systems and applications (Duran & Canbaz, 2013).

Scientific Research Applications

Synthesis and Biological Evaluation

Research has demonstrated the synthesis of related compounds to N-(5-methyl-3-isoxazolyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide, exploring their anticancer and antimicrobial potentials. For instance, novel derivatives of 5-methyl-4-phenyl thiazole have been synthesized and evaluated for their anticancer activity, showing selective cytotoxicity against human lung adenocarcinoma cells and mouse embryoblast cell lines (Evren et al., 2019). Similarly, another study focused on the antimicrobial effects of novel thiazole derivatives against various pathogens, indicating considerable antimicrobial effects (Cankiliç & Yurttaş, 2017).

Antimicrobial Activity

Compounds related to N-(5-methyl-3-isoxazolyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide have shown promising antimicrobial properties. A study on isoxazole-substituted 1,3,4-oxadiazoles highlighted their in vitro antimicrobial activity against bacterial and fungal strains, with some compounds exhibiting good activity (Marri et al., 2018).

Anti-HIV Activity

Another domain of application is the exploration of anti-HIV properties. Naphthalene derivatives containing 1,2,4-triazole and thiophene moieties have been synthesized and evaluated for their inhibitory activity against HIV, with some showing significant potency (Hamad et al., 2010).

Novel Synthesis Approaches

The research also delves into novel synthesis methods and structural analyses, aiming to produce biologically active compounds with improved efficacy and safety profiles. For example, a green ultrasound synthesis method was utilized to create 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, indicating potential antimicrobial activities (Rezki, 2016).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S/c1-5-2-6(13-15-5)11-7(14)3-16-8-9-4-10-12-8/h2,4H,3H2,1H3,(H,9,10,12)(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZZAPXREYFXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

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